Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate

Catalog No.
S3370182
CAS No.
1119449-80-7
M.F
C9H12ClNO3
M. Wt
217.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxyl...

CAS Number

1119449-80-7

Product Name

Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate

IUPAC Name

ethyl 4-(chloromethyl)-5-ethyl-1,2-oxazole-3-carboxylate

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

InChI

InChI=1S/C9H12ClNO3/c1-3-7-6(5-10)8(11-14-7)9(12)13-4-2/h3-5H2,1-2H3

InChI Key

UBGMKJIZDYNRKT-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NO1)C(=O)OCC)CCl

Canonical SMILES

CCC1=C(C(=NO1)C(=O)OCC)CCl

Synthesis of Quinoline Derivatives

Specific Scientific Field: Organic Chemistry

Summary: Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate (referred to as compound 1) can be used as a versatile building block for synthesizing quinoline derivatives. Specifically, it serves as a precursor for the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate (compound 3).

Experimental Procedure:

Results: The successful synthesis of compound 3 and subsequent application in the Williamson ether synthesis demonstrate the versatility of ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate as a valuable intermediate for quinoline-based compounds .

Chloromethylation of Aromatic Compounds

Summary: Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate can be utilized as a chloromethylating agent for aromatic compounds.

Experimental Procedure:

Results: Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate, when used in chloromethylation reactions, provides a convenient method for functionalizing aromatic compounds with chloromethyl groups .

Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate is an organic compound characterized by its isoxazole ring structure, which includes a chloromethyl group and an ethyl ester functional group. The molecular formula for this compound is C₉H₁₁ClN₁O₃, and it has a molecular weight of approximately 189.60 g/mol . The presence of the chloromethyl group suggests potential reactivity in various chemical transformations.

The chloromethyl group in ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate can participate in nucleophilic substitution reactions. For example:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Esterification Reactions: The carboxylate group can undergo esterification with different alcohols to form various esters.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

Synthesis of ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors containing both ethyl and chloromethyl groups, cyclization can be facilitated under acidic or basic conditions to form the isoxazole ring.
  • Chloromethylation: The introduction of the chloromethyl group can be performed through electrophilic substitution reactions where a suitable chloromethylating agent is used.
  • Ester Formation: The final product can be obtained by esterification of the corresponding acid with ethanol in the presence of acid catalysts .

Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate has potential applications in:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Chemical Synthesis: Its reactive functional groups make it useful in synthesizing more complex organic molecules.

While specific interaction studies on ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate are scarce, compounds with similar structures have been shown to interact with various biological targets, including enzymes and receptors. Understanding these interactions could provide insights into the compound's potential therapeutic uses.

Several compounds share structural similarities with ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarity Index
Ethyl 5-methylisoxazole-3-carboxylate3209-72-10.91
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate123770-62-70.89
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate91252-54-90.90
Ethyl 5-cyclopropylisoxazole-3-carboxylate21080-81-90.87
Methyl 5-methylisoxazole-3-carboxylate19788-35-30.88

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate stands out due to the presence of the chloromethyl group, which may impart distinctive reactivity compared to others listed.

Electrochemical Chlorination Techniques for Isoxazole Functionalization

Electrochemical methods have emerged as sustainable alternatives for introducing chloromethyl groups into isoxazole rings. Recent studies demonstrate that chlorination via anodic oxidation enables precise control over reaction conditions, minimizing the use of hazardous reagents like thionyl chloride or N-chlorosuccinimide (NCS). For example, electrochemical assembly of isoxazoles using constant-potential electrocatalysis (0.73–1.25 V vs. SCE) facilitates the direct coupling of chloromethyl precursors with ethyl acrylate derivatives. This approach avoids stoichiometric oxidants, reducing byproduct formation while achieving yields exceeding 75% in optimized setups.

Critical parameters include the oxidation potential of intermediates and the choice of supporting electrolytes. Substrates such as ethyl 5-ethylisoxazole-3-carboxylate exhibit irreversible oxidation peaks at 0.99 V, which shift to lower potentials (0.73 V) in the presence of chlorinating agents, indicating synergistic electrochemical activation. These findings align with broader trends in N-heterocycle functionalization, where electron transfer pathways are tailored to preserve the integrity of the isoxazole core.

Cyclization Strategies for Isoxazole Ring Formation

The isoxazole ring in Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate is typically constructed via 1,3-dipolar cycloaddition between nitrile oxides and α,β-unsaturated esters. For instance, nitrile oxides generated in situ from hydroxylamine hydrochloride and aldehydes react regioselectively with ethyl acrylate to form 3-substituted isoxazole-5-carboxylates. This method, known as the Huisgen cycloaddition, achieves >90% regioselectivity for the 4-chloromethyl derivative when catalyzed by triethylamine in acetonitrile.

A notable advancement involves one-pot cycloaddition-elimination sequences. In the synthesis of analogous compounds, 3-bromo- or 3-chlorocyclohex-2-enone precursors undergo simultaneous cyclization and halogen elimination, streamlining the formation of bicyclic isoxazoles. This strategy reduces intermediate isolation steps and improves overall efficiency, though it requires precise temperature control (80–100°C) to prevent side reactions.

Solvent Optimization in Heterocyclic Compound Synthesis

Solvent choice profoundly impacts reaction kinetics and product purity. Polar aprotic solvents like acetonitrile and 1,4-dioxane are preferred for cycloaddition and chlorination steps due to their ability to stabilize dipolar intermediates and enhance reagent solubility. For example, refluxing nitrile oxides with ethyl acrylate in acetonitrile achieves 71–77% yields of cyclized products, whereas nonpolar solvents like toluene result in incomplete conversions.

In chloromethylation reactions, 1,4-dioxane serves dual roles as a solvent and hydrogen chloride scavenger. Its high boiling point (101°C) enables reflux conditions without rapid solvent loss, while its miscibility with water simplifies post-reaction extraction. However, solvent recovery remains challenging due to dioxane’s azeotropic behavior with water. Recent protocols address this by employing anhydrous sodium sulfate for drying and vacuum distillation, achieving >95% solvent reuse.

Byproduct Management in Chloromethylation Reactions

Chloromethylation of isoxazoles often generates byproducts such as dichloromethyl derivatives and polymerized residues. Key mitigation strategies include:

  • Controlled HCl Addition: Saturation of the reaction mixture with gaseous HCl at 30–50°C prevents excess chlorination.
  • Temperature Gradients: Stepwise heating from 30°C to 100°C during reflux minimizes thermal degradation.
  • Selective Crystallization: Crude products are purified via fractional distillation under reduced pressure (20–30 mmHg), effectively separating low-boiling byproducts like unreacted trioxymethylene.

Analytical studies using GC-MS and HPLC reveal that these measures reduce byproduct content to <2%, ensuring final product purity ≥98%. Additionally, regioselective cycloadditions inherently limit the formation of structural isomers, further simplifying purification.

XLogP3

2.1

Dates

Modify: 2023-08-19

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